1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea
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Overview
Description
1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea is a synthetic organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Scientific Research Applications
1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1H-imidazole with ethylene oxide to form 2-(1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 2-chloroethyl isocyanate to yield 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)urea. Finally, the thiazole ring is introduced through a reaction with 2-aminothiazole under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the imidazole and thiazole rings.
Mechanism of Action
The mechanism of action of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The imidazole and thiazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(benzothiazol-2-yl)urea
- 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(pyridin-2-yl)urea
- 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(quinolin-2-yl)urea
Uniqueness
The uniqueness of 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c17-10(15-11-14-3-8-19-11)13-2-6-18-7-5-16-4-1-12-9-16/h1,3-4,8-9H,2,5-7H2,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSFPCBVQSPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCOCCNC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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